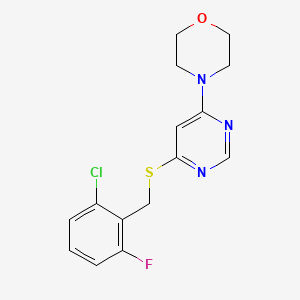

4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine

Description

Properties

IUPAC Name |

4-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFN3OS/c16-12-2-1-3-13(17)11(12)9-22-15-8-14(18-10-19-15)20-4-6-21-7-5-20/h1-3,8,10H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIMAHUFOYMTOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=N2)SCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-6-fluorobenzylamine and thiourea, under acidic or basic conditions.

Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with a suitable leaving group on the pyrimidine ring, often facilitated by a base such as potassium carbonate.

Thioether Formation: The final step involves the formation of the thioether linkage by reacting the pyrimidine intermediate with 2-chloro-6-fluorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the pyrimidine ring or the thioether group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro and fluoro substituents on the benzyl ring can undergo nucleophilic aromatic substitution with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, potassium carbonate, sodium hydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrimidine derivatives, reduced thioether derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Anticancer Research

Research has indicated that compounds with a pyrimidine scaffold, similar to 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine, can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The thioether moiety in this compound enhances its binding affinity to the ATP-binding site of CDKs, making it a candidate for further development as an anticancer agent .

Antiviral Activity

Studies have shown that modifications in the pyrimidine structure can lead to enhanced antiviral properties. The presence of the chloro and fluorine substituents may improve the compound's interaction with viral enzymes, suggesting potential applications in antiviral drug development .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases implicated in cancer progression, highlighting its potential as a lead compound for drug design targeting these pathways .

Pesticide Development

The unique structure of this compound allows for exploration in agrochemical formulations. Its thioether linkage may confer enhanced efficacy against pests compared to traditional pesticides, pointing towards its utility in developing safer and more effective agricultural chemicals .

Plant Growth Regulation

Research indicates that certain pyrimidine derivatives can act as growth regulators in plants. The compound's ability to modulate hormonal pathways could be explored for applications in enhancing crop yield and resilience against environmental stressors .

Case Studies

Mechanism of Action

The mechanism of action of 4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs.

- Steric effects : The 2,4-dichloro substitution in ’s compound introduces greater steric hindrance than the 2-chloro-6-fluoro substitution, which may reduce binding efficiency in crowded active sites .

Pyrimidine-Morpholine Derivatives with Alternative Linkages

Replacing the thioether group with other linkages alters physicochemical and pharmacological properties:

Key Observations :

- Thioether vs. ether linkages : Thioethers (as in the target compound) exhibit greater metabolic stability compared to ethers due to reduced susceptibility to oxidative cleavage .

- Amine-linked derivatives : Compounds like 75 show enhanced solubility from polar amine groups but may face faster renal clearance .

Antipathogenic Activity

Enzyme Inhibition

Analgesic/Anti-inflammatory Activity

- ’s pyrimidinones with morpholine rings showed analgesic effects, highlighting the morpholine moiety’s role in central nervous system targeting. The thioether group in the target compound may improve blood-brain barrier penetration compared to oxygen-containing analogues .

Biological Activity

4-(6-((2-Chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, efficacy, and structural characteristics that contribute to its biological activity.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Morpholine ring : A six-membered ring containing one oxygen and one nitrogen atom.

- Pyrimidine moiety : A nitrogen-containing heterocyclic ring that enhances biological activity.

- Thioether linkage : The presence of a sulfur atom connected to the benzyl group, which may influence the compound's reactivity and interaction with biological targets.

The molecular formula is , with a molecular weight of approximately 339.8 g/mol .

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Inhibition of enzyme activity : Compounds in this class often inhibit key enzymes involved in cellular processes, leading to antiproliferative effects.

- Antiviral activity : Some derivatives have shown promise in inhibiting viral replication through interference with viral enzymes .

- Antimicrobial properties : The thioether and halogen substituents may enhance the compound's ability to disrupt bacterial cell walls or inhibit bacterial growth.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Case Studies and Research Findings

- Antiviral Activity : In a study examining various pyrimidine derivatives, compounds with similar structures to this compound demonstrated significant antiviral effects against viruses such as HIV and DENV, with EC50 values ranging from 130 μM to 263 μM .

- Antimicrobial Efficacy : A series of thioether-containing compounds were evaluated for antimicrobial properties. The results indicated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) between 100 μg/mL and 400 μg/mL against various pathogens, suggesting good antimicrobial potential .

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines, including those derived from leukemia and solid tumors. The presence of the morpholine and pyrimidine moieties is believed to enhance its binding affinity to cancer-related targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Q & A

Basic: What are the critical steps and challenges in synthesizing 4-(6-((2-chloro-6-fluorobenzyl)thio)pyrimidin-4-yl)morpholine?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:

- Thioether formation: Reacting 6-chloro-4-morpholinopyrimidine with 2-chloro-6-fluorobenzyl thiol under basic conditions (e.g., NaH/DMF) to introduce the thioether moiety. Reaction optimization should focus on temperature (50–70°C) and stoichiometry to minimize disulfide byproducts .

- Purification: Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is essential to isolate the product from unreacted starting materials and dimerized impurities. Yield improvements (>70%) require strict anhydrous conditions .

Challenges:

- Sensitivity of the thioether bond to oxidation; use of inert atmospheres (N₂/Ar) is recommended.

- Competing nucleophilic substitution at the 2-chloro position of the benzyl group; steric hindrance can be mitigated by slow addition of the thiol reagent .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- ¹H/¹³C NMR: Assign signals for the morpholine ring (δ 3.6–3.8 ppm for N-CH₂ and δ 2.8–3.0 ppm for O-CH₂) and pyrimidine protons (δ 8.2–8.5 ppm for H-5). The 2-chloro-6-fluorobenzyl group shows distinct aromatic splitting patterns (e.g., doublet of doublets for fluorine-coupled protons) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. Fragmentation patterns help verify the thioether linkage and morpholine ring integrity .

- X-ray Crystallography: Resolve dihedral angles between the pyrimidine ring and substituents (e.g., ~12° for benzyl groups), critical for understanding conformational stability .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .

- Waste Disposal: Segregate halogenated organic waste in labeled containers. Collaborate with certified waste management services for incineration with scrubbers to prevent release of HF/HCl gases .

- Spill Management: Absorb with inert materials (vermiculite) and avoid water to prevent hydrolysis of the thioether group .

Advanced: How can researchers design biological assays to evaluate this compound’s activity, given structural analogs with reported antimicrobial properties?

Methodological Answer:

- Target Selection: Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases, as pyrimidine derivatives often inhibit these targets .

- Assay Conditions:

- Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls with known inhibitors (e.g., trimethoprim for DHFR) .

- For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values.

- Data Interpretation: Cross-validate activity with structural analogs (e.g., 6-methyl-2-phenylpyrimidine derivatives) to identify substituent effects on potency .

Advanced: How should researchers address contradictions in activity data across different experimental models?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., pH, serum content) that may alter compound solubility or protein binding. For example, morpholine-containing compounds show pH-dependent membrane permeability .

- Statistical Reconciliation: Apply multivariate analysis (e.g., PCA) to identify variables (e.g., cell line origin, incubation time) contributing to discrepancies. Replicate studies under standardized protocols .

- Mechanistic Studies: Use isothermal titration calorimetry (ITC) to measure binding affinity discrepancies between recombinant enzymes and cell lysates .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation:

- Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to predict interactions with active sites. Validate with site-directed mutagenesis of key residues (e.g., DHFR Asp27) .

Advanced: What are the best practices for ensuring compound stability during long-term storage?

Methodological Answer:

- Storage Conditions: Keep in amber vials under argon at –20°C to prevent oxidation of the thioether group. Desiccants (e.g., silica gel) mitigate hygroscopic degradation .

- Stability Monitoring: Perform HPLC-UV (e.g., C18 column, 254 nm) every 6 months to quantify degradation products (e.g., sulfoxide formation). Acceptable purity thresholds should be >95% .

Advanced: How can advanced analytical techniques resolve ambiguities in impurity profiling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.